molecular formula C18H22FN3O3 B2659671 N-(4-fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 784197-76-8

N-(4-fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Cat. No.: B2659671
CAS No.: 784197-76-8
M. Wt: 347.39
InChI Key: WDCCJWROYINGIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a synthetic small molecule featuring a spirocyclic hydantoin core (1,3-diazaspiro[4.5]decane) substituted with an 8-methyl group and an acetamide side chain linked to a 4-fluorobenzyl moiety. This compound is part of a broader class of hydantoin derivatives, which are known for their diverse pharmacological applications, including anticonvulsant, antiarrhythmic, and anticancer activities .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O3/c1-12-6-8-18(9-7-12)16(24)22(17(25)21-18)11-15(23)20-10-13-2-4-14(19)5-3-13/h2-5,12H,6-11H2,1H3,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCCJWROYINGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a diester, under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with an amine or an amide intermediate.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Fluorobenzyl halide in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(4-fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The spirocyclic structure is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Hydantoin Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Notable Properties References
N-(4-fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide 4-fluorobenzyl acetamide C20H22FN3O3 371.41 Enhanced lipophilicity due to fluorine; potential improved CNS penetration
N-(4-methylcyclohexyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide 4-methylcyclohexyl acetamide C18H29N3O3 335.44 Reduced aromaticity; likely lower binding affinity to aromatic receptor motifs
N-[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl]-2-methylbenzenesulfonamide 4-fluorobenzyl + 2-methylbenzenesulfonamide C22H24FN3O4S 445.50 Sulfonamide group enhances hydrogen bonding; crystallizes in monoclinic P21/c system
[3-(4-Fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl]acetic acid Triazaspiro core + acetic acid C16H18FN3O4 335.33 Additional nitrogen increases polarity; potential for improved aqueous solubility
N-(2-chloro-4-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide 2-chloro-4-methylphenyl acetamide C17H20ClN3O3 349.80 Chlorine substituent may alter electronic distribution vs. fluorine

Structure–Activity Relationship (SAR) Insights

Fluorine’s electronegativity may also stabilize interactions with aromatic residues in target proteins.

Sulfonamide vs. Acetamide : The sulfonamide derivative (Table 1, row 3) exhibits stronger hydrogen-bonding capacity due to the sulfonyl group, which could improve binding affinity but may reduce metabolic stability .

Core Modifications : The triazaspiro analog (Table 1, row 4) introduces an additional nitrogen atom, likely increasing polarity and aqueous solubility, which is advantageous for oral bioavailability .

Biological Activity

N-(4-fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological mechanisms, and therapeutic implications based on diverse research findings.

Structural Characteristics

The compound features a complex spirocyclic structure, which contributes to its unique biological properties. The key components include:

  • Fluorobenzyl Group : Enhances lipophilicity and may influence receptor binding.
  • Dioxo Group : Implicated in various biological interactions.
  • Diazaspiro Framework : Provides structural rigidity and may facilitate specific molecular interactions.

Research indicates that this compound interacts with multiple biological targets, including enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may modulate receptor activity, influencing signaling pathways related to cell growth and apoptosis.
  • Antiviral Activity : Preliminary studies suggest antiviral properties, particularly against HIV integrase, indicating a potential role in antiviral therapies .

Case Studies

  • Antiviral Activity : A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on HIV integrase activity. This suggests a promising avenue for developing new antiviral drugs .
  • Anticonvulsant Properties : Related compounds have shown anticonvulsant effects in animal models, indicating that modifications to the diazaspiro structure can enhance therapeutic efficacy against seizures .
  • Structural Analysis : Crystallographic studies revealed hydrogen bonding interactions critical for the stability of the compound's conformation, which may be pivotal for its biological activity .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiviralInhibition of HIV integrase
AnticonvulsantReduction in seizure frequency
Enzyme InhibitionSpecific enzyme targets identified

Table 2: Structural Features

FeatureDescription
Molecular FormulaC22H25FN5O5
Molecular Weight439.472 g/mol
Key Functional GroupsFluorobenzyl, Dioxo, Diazaspiro

Q & A

Q. What are the optimal synthetic routes for N-(4-fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide?

The synthesis typically involves multi-step reactions, including spirocycle formation and subsequent functionalization. For example, similar diazaspiro compounds are synthesized via condensation of substituted benzylamines with cyclic diketones, followed by acetylation. A key step is the use of coupling agents like chloroacetyl chloride in dimethylformamide (DMF) with potassium carbonate as a base, monitored by TLC for reaction completion . Purification often employs column chromatography with gradients of dichloromethane/methanol (9:1) .

Q. Which analytical techniques are critical for structural confirmation?

  • X-ray crystallography resolves the spirocyclic core and hydrogen-bonding networks (e.g., intramolecular C—H⋯O and N—H⋯O interactions) .
  • NMR spectroscopy (¹H, ¹³C) identifies substituent patterns, such as the 4-fluorobenzyl group (δ ~7.3 ppm for aromatic protons) and acetamide methylene protons (δ ~3.8–4.2 ppm) .
  • Mass spectrometry confirms molecular weight (e.g., ESI-MS for [M+H]+ ions) .

Q. How is the compound’s stability assessed under experimental conditions?

Accelerated stability studies in solvents (DMSO, PBS) at 25°C and 37°C over 72 hours, analyzed via HPLC, determine degradation profiles. For example, related spirocyclic acetamides show <5% degradation in DMSO after 48 hours .

Advanced Research Questions

Q. What strategies are used to resolve contradictions in reported biological activity data?

Discrepancies in activity (e.g., anticonvulsant vs. antioxidant effects) are addressed through standardized assays. For instance:

  • In vivo models : Maximal electroshock (MES) and pentylenetetrazole (PTZ) tests for anticonvulsant activity .
  • Dose-response curves : IC₅₀ values from radical scavenging assays (DPPH, ABTS) for antioxidant studies . Cross-validation with structural analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) clarifies substituent-specific effects .

Q. How can computational modeling predict target interactions?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to targets like GABA receptors or antioxidant enzymes. Key steps:

  • Ligand preparation : Optimize 3D structure using Gaussian09 at the B3LYP/6-31G* level .
  • Binding affinity analysis : Identify hydrogen bonds with residues (e.g., Tyr157 in GABA_A receptors) .

Q. What structure-activity relationship (SAR) insights guide derivative design?

  • Spirocycle modifications : 8-Methyl substitution enhances metabolic stability compared to unsubstituted analogs .
  • Fluorobenzyl vs. methoxybenzyl : Fluorine improves blood-brain barrier penetration, critical for CNS-targeted activity .
  • Acetamide linker : Replacement with sulfonamide groups reduces solubility but increases receptor affinity .

Q. How are advanced analytical methods (e.g., LC-MS/MS) validated for quantification?

  • Calibration curves : Linear ranges (0.1–100 μg/mL) with R² >0.99 in plasma matrices .
  • LOQ/LOD : Limits of quantification (LOQ) ≤10 ng/mL via triple-quadrupole MS in MRM mode .
  • Inter-day precision : <15% RSD across three replicates .

Methodological Challenges and Solutions

Handling low solubility in pharmacological assays:

  • Co-solvents : Use cyclodextrin complexes (10% hydroxypropyl-β-cyclodextrin) to enhance aqueous solubility .
  • Nanoformulation : Encapsulation in PLGA nanoparticles improves bioavailability in rodent models .

Addressing synthetic yield variability in spirocycle formation:

  • Catalytic optimization : Scandium(III) triflate (10 mol%) increases cyclization efficiency to >85% yield .
  • Microwave-assisted synthesis : Reduces reaction time from 16 hours to 30 minutes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.